4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a cyclopropyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Researchers may study the biological activity of the compound to understand its potential as a drug candidate.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both a cyclopropyl group and a furan ring in the same molecule is relatively unique and may confer distinct chemical and biological properties.
- Reactivity : The combination of functional groups may result in unique reactivity patterns, making the compound valuable for synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(12-3-4-12)11-22-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-21-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFNAYYXBZCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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